ETHYL 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its significant biological activities. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are widely studied due to their diverse applications in various fields such as medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
The synthesis of ETHYL 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction between 2-hydroxybenzaldehyde and ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of an acid catalyst yields the desired Schiff base . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Scientific Research Applications
Mechanism of Action
The biological activity of ETHYL 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with various biological targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other Schiff bases derived from different aldehydes and amines. Some examples are:
2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid: Known for its antibacterial properties.
2-{[(2-hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol-copper (II) complex: Exhibits potent urease inhibitory activity.
The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with a variety of metal ions, leading to diverse biological and industrial applications .
Properties
CAS No. |
932746-34-4 |
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Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4g/mol |
IUPAC Name |
ethyl 2-[(E)-(2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-2-22-18(21)16-13-8-4-6-10-15(13)23-17(16)19-11-12-7-3-5-9-14(12)20/h3,5,7,9,11,20H,2,4,6,8,10H2,1H3/b19-11+ |
InChI Key |
LXHXNQDRGGBIBQ-YBFXNURJSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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